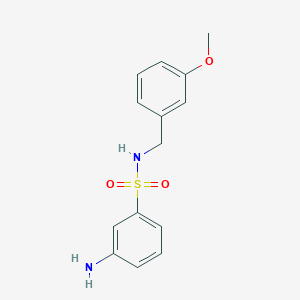

3-Amino-N-(3-methoxybenzyl)-benzenesulfonamide

Description

Properties

IUPAC Name |

3-amino-N-[(3-methoxyphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-19-13-6-2-4-11(8-13)10-16-20(17,18)14-7-3-5-12(15)9-14/h2-9,16H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHSRXNQKCGBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNS(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Route

This is the most frequently employed method, involving the condensation of 4-aminobenzenesulfonamide with 3-methoxybenzaldehyde followed by reduction of the intermediate imine.

Step 1: Imine Formation

4-Aminobenzenesulfonamide is reacted with 3-methoxybenzaldehyde in ethanol under reflux conditions (approximately 6 hours) to form the imine intermediate. This step requires careful control of reaction time and temperature to maximize imine formation.Step 2: Reduction of Imine

The imine is subsequently reduced using sodium borohydride, yielding the target this compound with high yield (up to 95%) and purity (~99.5%).Reaction Conditions

Mild conditions are favored to prevent side reactions. Sodium triacetoxyborohydride, a milder reducing agent, was found ineffective for this substrate, necessitating the use of sodium borohydride with preformed imine.Advantages

This stepwise method allows facile preparation of analogues by varying the benzaldehyde component.Limitations

Some analogues require alternative synthetic routes due to steric or electronic effects impacting imine formation or reduction.

Buchwald–Hartwig Coupling Route

For certain analogues, a palladium-catalyzed Buchwald–Hartwig amination is employed:

Step 1: Preparation of 4-bromo-N-(thiazol-2-yl)benzenesulfonamide (or related sulfonamide derivatives).

Step 2: Coupling with 3-methoxybenzyl amines under palladium catalysis to form the N-benzylated sulfonamide.

Advantages

This method allows introduction of diverse substituents on the sulfonamide nitrogen and heterocyclic modifications.Limitations

Requires expensive catalysts and more complex reaction setups.

Detailed Reaction Data and Yields

| Preparation Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Imine formation | 4-Aminobenzenesulfonamide + 3-methoxybenzaldehyde, EtOH, reflux 6 h | N/A | N/A | Precursor step for reduction |

| Imine reduction | Sodium borohydride, mild conditions | 95 | 99.5 | High yield and purity achieved |

| Buchwald–Hartwig coupling | Pd catalyst, 4-bromo-N-(thiazol-2-yl)benzenesulfonamide + 3-methoxybenzyl amine | Variable | >95 | Used for analogues, requires catalyst |

Related Synthetic Insights from Analogous Compounds

While direct literature on this compound is limited, related sulfonamide derivatives provide useful synthetic insights:

Preparation of 3-amino-4-methoxybenzanilide involves multi-step synthesis starting from 3-nitro-4-chlorobenzoic acid, involving amidation, nucleophilic substitution to introduce the methoxy group, and reduction of nitro to amino groups under iron/HCl or hydrazine hydrate catalysis. This demonstrates the importance of selective substitution and reduction steps in aromatic sulfonamide chemistry.

The reductive amination approach for sulfonamide derivatives with benzyl substituents is well-established and allows for structural diversity, as demonstrated in medicinal chemistry optimization studies.

Summary of Preparation Method Analysis

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Reductive Amination | Stepwise imine formation and reduction | High yield, mild conditions, adaptable to analogues | Requires preformation of imine, some substrates problematic |

| Buchwald–Hartwig Coupling | Pd-catalyzed N-arylation of sulfonamide with benzyl amines | Enables introduction of diverse groups, heterocycles | Expensive catalysts, complex setup |

| Multi-step Aromatic Substitution and Reduction | Starting from nitrobenzoic acids, substitution, and reduction | High purity products, scalable industrial methods | Multi-step, longer synthesis time |

Chemical Reactions Analysis

3-Amino-N-(3-methoxybenzyl)-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : 3-Amino-N-(3-methoxybenzyl)-benzenesulfonamide serves as a versatile intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions including oxidation, reduction, and nucleophilic substitution, which are essential for developing new compounds.

Biology

- Antibacterial Properties : Research indicates that this compound exhibits potential antibacterial activity. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further investigation as an antibiotic agent. For instance, it has been tested against strains like Staphylococcus epidermidis and Escherichia coli, revealing significant inhibition zones .

- Mechanism of Action : The mechanism involves targeting bacterial enzymes necessary for folic acid synthesis, crucial for DNA replication and cell division. By inhibiting these enzymes, the compound effectively prevents bacterial proliferation.

Medicine

- Therapeutic Potential : Ongoing research is exploring its use as a therapeutic agent in treating bacterial infections. Its sulfonamide structure is known to enhance its efficacy against various pathogens .

-

Case Studies :

- A study evaluated several sulfonamide derivatives, including this compound, demonstrating its potential as a competitive inhibitor against bacterial enzymes involved in folate metabolism .

- Another investigation focused on its structural activity relationship (SAR), highlighting how modifications to the compound can enhance its antibacterial properties while reducing toxicity .

In addition to its medicinal applications, this compound is being explored for use in the development of new materials and chemical processes within industrial settings. Its unique chemical properties make it suitable for creating specialized compounds that can be utilized in various applications ranging from pharmaceuticals to agrochemicals .

Mechanism of Action

The mechanism of action of 3-Amino-N-(3-methoxybenzyl)-benzenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The compound targets specific enzymes involved in the synthesis of folic acid, which is essential for bacterial DNA replication and cell division. By inhibiting these enzymes, the compound effectively halts bacterial proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogues, their substituents, and available physicochemical

*Calculated based on molecular formula.

Key Observations:

- Melting Points : Sulfur-containing derivatives (e.g., Compound 25) exhibit higher melting points (240–242°C), suggesting stronger intermolecular forces due to polarizable sulfur atoms .

- Synthetic Yields : Piperazinyl derivatives (e.g., Compound 5b) achieve higher yields (85%) compared to thiazolyl derivatives (36%), likely due to steric and electronic challenges in heterocyclic syntheses .

Biological Activity

3-Amino-N-(3-methoxybenzyl)-benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and antimicrobial agent. This article provides an overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H17N2O2S

- Molecular Weight : 281.36 g/mol

The compound features an amine group, a methoxy group, and a sulfonamide moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes involved in metabolic processes.

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and microbial resistance by interacting with specific receptors or enzymes.

Antimicrobial Activity

Research has indicated that derivatives of benzenesulfonamides exhibit varying degrees of antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus.

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 6.67 | E. coli |

| 4a | 6.72 | E. coli |

| 4h | 6.63 | S. aureus |

Anti-inflammatory Activity

In vivo studies have demonstrated the anti-inflammatory potential of related benzenesulfonamides. For example, compounds were tested for their ability to reduce carrageenan-induced paw edema in rats.

| Compound | Edema Reduction (%) | Time (h) |

|---|---|---|

| 4a | 94.69 | 1 |

| 4c | 89.66 | 2 |

| 4d | 87.83 | 3 |

These results indicate that the compound may effectively reduce inflammation through similar mechanisms.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives, including those structurally related to this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for therapeutic applications in treating infections .

- Anti-inflammatory Studies : In another investigation, compounds similar to our target compound were tested for their anti-inflammatory effects using the carrageenan-induced edema model in rats. The results showed substantial reductions in paw swelling, indicating a strong anti-inflammatory effect .

- Structure-Activity Relationship (SAR) : Research on the SAR of benzenesulfonamides highlighted the importance of specific substituents on the benzene ring for enhancing biological activity. The introduction of a methoxy group at the appropriate position was found to significantly increase potency against various biological targets .

Q & A

Q. Yield Optimization Strategies :

- Temperature control : Maintain 0°C during activation steps to minimize side reactions .

- Catalyst selection : Use sodium acetate as a base in hydroxylamine-mediated ketoxime formation .

- Solvent choice : Protic solvents (e.g., methanol) enhance Schiff base formation kinetics .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

- 1H/13C NMR : Identify proton environments (e.g., aromatic methoxy groups at ~3.8 ppm, sulfonamide NH2 at ~6.5 ppm) and carbon backbone .

- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ or [M−H]− peaks) .

- Elemental analysis : Validate purity by comparing experimental vs. calculated C/H/N/S percentages .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18, acetonitrile/water mobile phase) .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound against neurological targets?

Answer:

- In vitro assays :

- In silico methods :

Advanced: What strategies can resolve contradictions in reported synthetic yields or biological activity data?

Answer:

- Reproducibility checks :

- Validate reaction conditions (e.g., anhydrous solvents, inert atmosphere) to address yield discrepancies .

- Compare purification methods: Column chromatography vs. recrystallization may explain purity-driven activity variations .

- Biological data normalization :

Advanced: How can molecular docking be applied to understand the mechanism of action of this sulfonamide derivative?

Answer:

- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., Carbonic Anhydrase, NLRP3 inflammasome) .

- Docking workflow :

- Validation : Compare docking scores with experimental IC50 values to refine predictive models .

Structural Analysis: What crystallographic methods are suitable for resolving the 3D structure of this compound?

Answer:

- X-ray crystallography :

- Key parameters : Monitor R-factors (<5%), bond length deviations (±0.02 Å), and electron density maps to confirm stereochemistry .

Structure-Activity Relationship (SAR): How can substituent modifications enhance the compound’s pharmacological profile?

Answer:

- Systematic modifications :

- Biological testing :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.